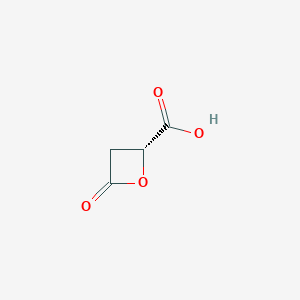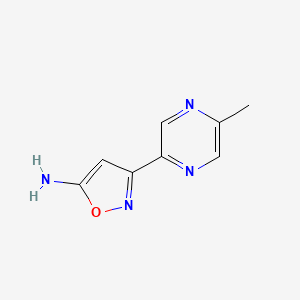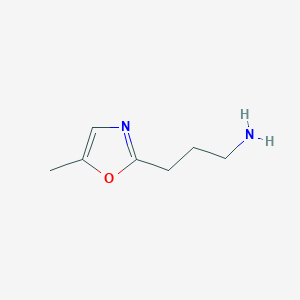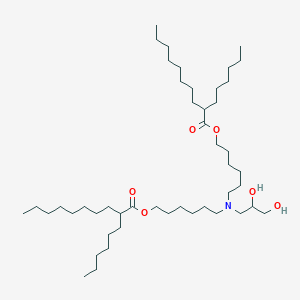
(2R)-4-Oxo-2-oxetanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Oxo-2-oxetanecarboxylic Acid is a chiral compound with a unique four-membered oxetane ring structure. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both a ketone and a carboxylic acid functional group within a strained ring system makes it a versatile intermediate for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Oxo-2-oxetanecarboxylic Acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of β-keto esters or β-keto acids. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. For example, the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) can promote the formation of the oxetane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, the use of chiral catalysts or auxiliaries can enhance the enantioselectivity of the synthesis, ensuring the production of the desired (2R) enantiomer.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-4-Oxo-2-oxetanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or diethyl ether.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed:
Oxidation: Formation of dicarboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or diols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-4-Oxo-2-oxetanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique ring structure and reactivity.
Mecanismo De Acción
The mechanism of action of (2R)-4-Oxo-2-oxetanecarboxylic Acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
(2S)-4-Oxo-2-oxetanecarboxylic Acid: The enantiomer of (2R)-4-Oxo-2-oxetanecarboxylic Acid, with similar chemical properties but different biological activities.
4-Oxo-2-oxetanecarboxylic Acid: The racemic mixture of both (2R) and (2S) enantiomers.
2-Oxetanone: A simpler oxetane compound with a ketone group but lacking the carboxylic acid functionality.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a ketone and a carboxylic acid group within a strained four-membered ring. This combination of features makes it a valuable intermediate for various chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C4H4O4 |
|---|---|
Peso molecular |
116.07 g/mol |
Nombre IUPAC |
(2R)-4-oxooxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7)/t2-/m1/s1 |
Clave InChI |
ROTWZASRXNRBGI-UWTATZPHSA-N |
SMILES isomérico |
C1[C@@H](OC1=O)C(=O)O |
SMILES canónico |
C1C(OC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)



![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)
![Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)


![1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13364344.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B13364350.png)


